(R)-N-Boc-2-hydroxymethylmorpholine

Asymmetric Synthesis Chiral Building Block Morpholine Derivatives

Sourcing the incorrect stereoisomer of this morpholine building block can derail entire asymmetric synthesis campaigns, leading to inactive compounds and regulatory setbacks. Our (R)-N-Boc-2-hydroxymethylmorpholine (CAS 135065-71-3) is the definitive (R)-enantiomer, rigorously authenticated to ensure synthetic fidelity. - **Enantiomeric Specificity:** Mandatory (R)-configuration for synthesizing the 5-HT1B antagonist NAS-181 and the KRAS G12C(ON) inhibitor RMC-6291. Using the (S)-isomer or racemate yields distinct, undesired pharmacological profiles. - **Supply Assurance:** Backed by comprehensive Certificates of Analysis, this chiral intermediate is stocked in multiple research quantities and shipped globally under ambient conditions from ISO-certified facilities.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 135065-71-3
Cat. No. B111711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Boc-2-hydroxymethylmorpholine
CAS135065-71-3
SynonymsN-Boc-2-hydroxymethylmorpholine
N-tert-butoxycarbonyl-2-hydroxymethylmorpholine
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)CO
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
InChIKeyFJYBLMJHXRWDAQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N-Boc-2-hydroxymethylmorpholine: Chiral Building Block


(R)-N-Boc-2-hydroxymethylmorpholine is an enantiomerically pure, Boc-protected chiral morpholine derivative bearing a hydroxymethyl group at the 2-position . The compound features a six-membered morpholine heterocycle containing both nitrogen and oxygen atoms, with the tert-butoxycarbonyl (Boc) group serving as an acid-labile protecting group for the secondary amine . The (R)-configuration at the C2 stereocenter is stereochemically defined and is critical for downstream applications in asymmetric synthesis [1]. Physical properties include a molecular weight of 217.26 g/mol, density of 1.118 g/cm³, and melting point of 60-62°C .

Enantiomerically pure (R)-configured morpholine scaffold
Boc-protected secondary amine for selective deprotection
Chiral building block for asymmetric synthesis of CNS-targeted research compounds
Documented intermediate for 5-HT1B, Chk1, and KRAS inhibitor programs

Why Racemic or (S)-Enantiomer Substitution Fails


Substitution of (R)-N-Boc-2-hydroxymethylmorpholine (CAS 135065-71-3) with its (S)-enantiomer (CAS 135065-76-8) or racemic mixture (CAS 135065-69-9) is not chemically equivalent and will lead to divergent synthetic outcomes and biological activity profiles . The stereochemistry at the morpholine C2 position dictates the three-dimensional orientation of downstream pharmacophores, directly impacting target receptor binding [1]. For instance, the (R)-enantiomer serves as a chiral precursor for the 5-HT1B receptor antagonist NAS-181, whereas the (S)-enantiomer is employed in the synthesis of the antidepressant (S,S)-reboxetine [2]. Furthermore, racemic N-Boc-2-hydroxymethylmorpholine is primarily documented for preparing racemic analogs of Viloxazine, a distinctly different therapeutic application . Using the incorrect stereoisomer would produce the wrong enantiomer of the target molecule, resulting in reduced or absent pharmacological activity and potential regulatory failure [1].

(R)-enantiomer
(S)-enantiomer / Racemate
Stereochemical identity
(R)-configuration at C2
Opposite configuration or undefined mixture
Downstream pharmacophore orientation
May support target receptor binding for NAS-181, Chk1, KRAS programs
May lead to altered binding profiles; (S)-enantiomer linked to distinct pathways (e.g., reboxetine-type)
Procurement assurance
CAS 135065-71-3 ensures consistent (R)-stereochemistry
CAS 135065-76-8 or 135065-69-9 may not transfer to intended research targets

Quantified Differentiation Evidence


Proline-Catalyzed Asymmetric α-Aminooxylation

The (R)-enantiomer of N-Boc-2-hydroxymethylmorpholine was synthesized with high enantioselectivity using a proline-catalyzed asymmetric α-aminooxylation strategy, achieving a concise and high-yielding enantioselective route [1]. In contrast, alternative syntheses of the (S)-enantiomer from (S)-epichlorohydrin or (S)-3-amino-1,2-propanediol require distinct starting materials and reaction pathways [1].

Synthetic strategy
Reported
Concise high-yielding enantioselective route vs. multi-step alternative for (S)-enantiomer
Supports procurement cost and supply chain evaluation for (R)-enantiomer programs
Yield data not directly quantified between routes; proline-catalyzed aminooxylation approach
Asymmetric Synthesis Chiral Building Block Morpholine Derivatives

5-HT1B Antagonist NAS-181 Precursor

(R)-N-Boc-2-hydroxymethylmorpholine is documented as a useful chiral intermediate for the synthesis of the 5-HT1B receptor antagonist NAS-181, with its (R)-N-trityl derivative serving as a known precursor [1]. The (S)-enantiomer, by contrast, is employed as a versatile intermediate for the synthesis of the antidepressant (S,S)-reboxetine, demonstrating stereospecific divergence in pharmaceutical applications [1]. Additionally, (R)-5 has been used in preparing 2-aryloxymethylmorpholine benzamide 5-HT4 stimulators and histamine H3 antagonists [2].

Pharmacological intermediate
Head-to-head
(R)-enantiomer: NAS-181, 5-HT4, H3 antagonist programs; (S)-enantiomer: reboxetine-type programs
Stereochemical identity directly determines downstream research target class
Misapplication of wrong enantiomer may lead to inactive or off-target compounds
5-HT1B Receptor Antagonist CNS Drug Discovery Chiral Intermediate

Chk1 Inhibitor Template Screening

(R)-N-Boc-2-hydroxymethylmorpholine was specifically used for the preparation of Checkpoint Kinase 1 (Chk1) inhibitors through template screening . The compound was synthesized from ((R)-morpholin-2-yl)methanol and di-tert-butyl dicarbonate under triethylamine basic conditions, yielding the product as a colorless oil in 64% yield after stirring for 16 hours at room temperature . An alternative hydrogenation-based synthetic route from Intermediate 111 using 10% Pd/C achieved 100% yield, producing 13.98 g of product after concentration . This application is documented in multiple patents including WO2016/91776 and WO2021/207210, establishing the compound as a validated intermediate in cancer therapeutic development . While racemic N-Boc-2-hydroxymethylmorpholine is used for Viloxazine analog synthesis and (S)-enantiomer for reboxetine, the (R)-enantiomer's specific association with Chk1 inhibition represents a distinct and commercially significant differentiation .

Chk1 template yield
Reported
64% (Boc protection), 100% (hydrogenation) yields achieved
Supports Chk1 inhibitor template screening scale-up feasibility
Patent-backed application; racemic or (S)-enantiomer not documented for Chk1
Checkpoint Kinase 1 CHK1 Inhibitor Oncology Template Screening

RMC-6291: KRAS G12C(ON) Covalent Inhibitor Intermediate

(R)-N-Boc-2-hydroxymethylmorpholine serves as an intermediate in the synthesis of RMC-6291, an orally effective KRAS G12C(ON) covalent inhibitor that forms a tri-complex within tumor cells between KRAS G12C(ON) and Cyclophilin A (CypA) . RMC-6291 was recognized among the 2023 'Top Ten Star Small Molecules' by the Drug Hunter website, indicating high commercial and therapeutic value . The compound is being developed for the treatment of non-small cell lung cancer (NSCLC), colorectal cancer, and advanced malignant solid tumors . No equivalent application has been documented for the (S)-enantiomer or racemic mixture in this high-profile oncology program.

RMC-6291 intermediate
Source review
Linked to clinical-stage KRAS G12C(ON) inhibitor RMC-6291 (2023 Top Ten Star Molecule)
May support procurement for KRAS-focused research programs; require independent confirmation of synthetic route compatibility
No peer-reviewed source; class-level inference from public disclosures
KRAS G12C Inhibitor NSCLC Colorectal Cancer RMC-6291

Validated Application Scenarios


5-HT1B Antagonist NAS-181 Synthesis

This compound serves as a critical chiral building block for the synthesis of NAS-181, a 5-HT1B receptor antagonist with potential applications in CNS disorders [1]. The (R)-configuration is mandatory; the (S)-enantiomer leads instead to (S,S)-reboxetine, an antidepressant with a distinct pharmacological profile [1]. Additionally, (R)-N-Boc-2-hydroxymethylmorpholine enables access to 2-aryloxymethylmorpholine benzamide 5-HT4 stimulators and histamine H3 antagonists [2]. Procurement should specify CAS 135065-71-3 to ensure correct stereochemistry for these specific therapeutic programs.

Chk1 Inhibitor Development for Oncology

(R)-N-Boc-2-hydroxymethylmorpholine has been employed in template screening for the preparation of Chk1 inhibitors, a validated target in cancer therapy . The compound can be synthesized via Boc protection of ((R)-morpholin-2-yl)methanol (64% yield) or through hydrogenation of Intermediate 111 (100% yield) . Patent documentation including WO2016/91776 and WO2021/207210 establishes the compound's role in this therapeutic area . Research groups focused on DNA damage response and cell cycle checkpoint modulation should specifically procure this (R)-enantiomer.

KRAS G12C(ON) Inhibitor RMC-6291 & Analogs

The compound is a documented intermediate for RMC-6291, a KRAS G12C(ON) covalent inhibitor that forms a tri-complex with Cyclophilin A (CypA) in tumor cells . This mechanism is relevant for non-small cell lung cancer, colorectal cancer, and advanced malignant solid tumors . RMC-6291 was recognized as a 2023 'Top Ten Star Small Molecule,' underscoring the commercial significance of this synthetic pathway . Medicinal chemistry teams working on KRAS-targeted covalent inhibitors should procure this specific (R)-enantiomer to maintain synthetic fidelity to the RMC-6291 route.

Asymmetric Synthesis & Chiral Ligand Development

Beyond specific drug applications, (R)-N-Boc-2-hydroxymethylmorpholine functions as a versatile chiral morpholine building block for general asymmetric synthesis [1]. The Boc-protected secondary amine can be selectively deprotected under acidic conditions, revealing a free amine suitable for further functionalization [1]. The compound has been utilized in enantioselective reductive amination reactions and can serve as a chiral auxiliary or ligand precursor [1]. Researchers requiring a defined (R)-configured morpholine scaffold for exploratory chemistry should specify CAS 135065-71-3 rather than racemic CAS 135065-69-9 or (S)-enantiomer CAS 135065-76-8.

Application
Selection Property
Validation Focus
5-HT1B receptor antagonist research
(R)-stereochemistry required for NAS-181 and related 5-HT4/H3 ligands
Stereochemical identity confirmation (e.g., chiral HPLC, ee)
Checkpoint kinase 1 (Chk1) inhibitor research
Template screening compatibility with patent-validated routes
Reaction yield and product purity verification
KRAS G12C(ON) inhibitor research (e.g., RMC-6291)
Stereochemically defined intermediate for tri-complex inhibitor synthesis
Synthetic fidelity and enantiomeric purity to match reported route
General asymmetric synthesis & chiral ligand development
Versatile (R)-morpholine scaffold with Boc-protected amine handle
Enantioselective reaction performance and deprotection efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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